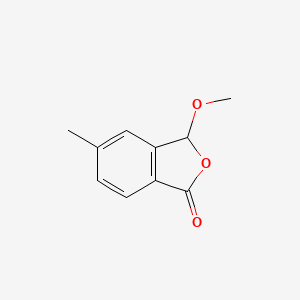

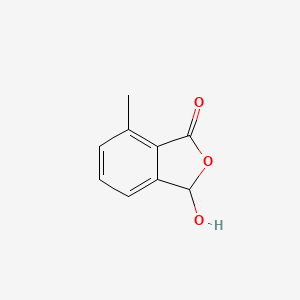

3-hydroxy-7-methyl-3H-2-benzofuran-1-one

Übersicht

Beschreibung

“3-hydroxy-7-methyl-3H-2-benzofuran-1-one” is a chemical compound with the molecular formula C9H8O3 . It is a type of benzofuran compound .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “3-hydroxy-7-methyl-3H-2-benzofuran-1-one”, has been a subject of interest in recent years . A variety of methods have been developed, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “3-hydroxy-7-methyl-3H-2-benzofuran-1-one” consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis

Benzofuran compounds, including “3-hydroxy-7-methyl-3H-2-benzofuran-1-one”, can undergo a variety of chemical reactions. For example, a domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization can lead to the formation of various phenol derivatives .Physical And Chemical Properties Analysis

The molecular weight of “3-hydroxy-7-methyl-3H-2-benzofuran-1-one” is 164.16 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the retrieved papers .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines: 3-Hydroxy-7-methyl-3H-2-benzofuran-1-one, derived from pyruvic acid and 1,4-cyclohexanedione, serves as a starting material for preparing various complex compounds like tetrahydrofurobenzofurans. These compounds have demonstrated inhibitory activities against enzymes such as human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Luo et al., 2005).

Electrochemical Studies

- Electrochemical Synthesis of Benzofuran Derivative: An electrochemical study of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone led to the synthesis of a new benzofuran derivative. This synthesis method was conducted in aqueous solutions using cyclic voltammetry and controlled-potential coulometry (Moghaddam et al., 2006).

Application in β-Amyloid Aggregation Inhibition

- β-Amyloid Aggregation Inhibition: The synthesis of 2-(4-hydroxyphenyl)benzofurans and their application in inhibiting β-amyloid aggregation has been studied. These compounds, derived from the reaction of phenols with chlorides, show potential in therapeutic applications related to Alzheimer's disease (Choi et al., 2004).

Antitumor Properties

- Antitumor Activity in Dihydrobenzofuran Lignans: Dihydrobenzofuran lignans, related to benzofurans, were found to have potential anticancer activity. These compounds were tested against various human tumor cell lines, showing promising results, especially against leukemia and breast cancer cells (Pieters et al., 1999).

Wirkmechanismus

Zukünftige Richtungen

Benzofuran compounds, including “3-hydroxy-7-methyl-3H-2-benzofuran-1-one”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their biological activities and potential applications in many aspects, as well as developing novel methods for constructing benzofuran rings .

Eigenschaften

IUPAC Name |

3-hydroxy-7-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4,8,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAXOAGMCJHXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-7-methyl-3H-2-benzofuran-1-one | |

CAS RN |

63113-01-9 | |

| Record name | NSC171639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

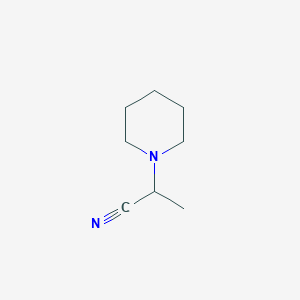

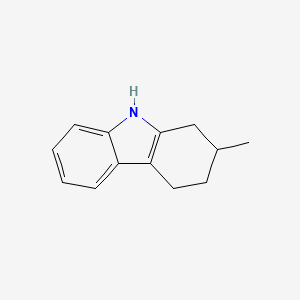

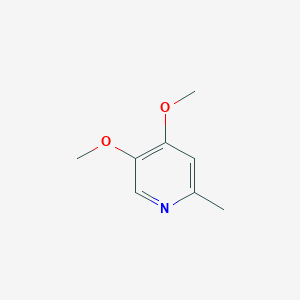

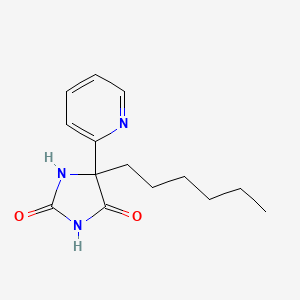

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.